N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide

Chemical structure Pharmacophore uniqueness SAR differentiation

N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396749-28-2; molecular formula C22H24N6O2S; molecular weight 436.53 g/mol) is a synthetic small molecule belonging to the 2-aryl-2H-tetrazole-5-carboxamide class. This compound features a cyclopentyl carboxamide at the tetrazole 5-position, a central para-substituted phenyl linker at the N2 position, and a distal 3-(phenylthio)propanamido side chain, a structural architecture consistent with pharmacophores described in EP4 receptor antagonist patent families and GPCR-targeted compound libraries.

Molecular Formula C22H24N6O2S
Molecular Weight 436.53
CAS No. 1396749-28-2
Cat. No. B3009345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396749-28-2
Molecular FormulaC22H24N6O2S
Molecular Weight436.53
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4
InChIInChI=1S/C22H24N6O2S/c29-20(14-15-31-19-8-2-1-3-9-19)23-17-10-12-18(13-11-17)28-26-21(25-27-28)22(30)24-16-6-4-5-7-16/h1-3,8-13,16H,4-7,14-15H2,(H,23,29)(H,24,30)
InChIKeyITUCPYBLJMQIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396749-28-2): Chemical Class and Research-Grade Characterization for Procurement Evaluation


N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396749-28-2; molecular formula C22H24N6O2S; molecular weight 436.53 g/mol) is a synthetic small molecule belonging to the 2-aryl-2H-tetrazole-5-carboxamide class . This compound features a cyclopentyl carboxamide at the tetrazole 5-position, a central para-substituted phenyl linker at the N2 position, and a distal 3-(phenylthio)propanamido side chain, a structural architecture consistent with pharmacophores described in EP4 receptor antagonist patent families and GPCR-targeted compound libraries [1][2]. It is offered as a research-use-only chemical with a typical purity of ≥95% .

Why N-Cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide Cannot Be Substituted by Generic Tetrazole-5-Carboxamide Analogs


Within the 2-aryl-2H-tetrazole-5-carboxamide family, divergent N-substituent chemistry at the carboxamide position produces distinct physicochemical, conformational, and target-binding profiles that preclude generic interchange in biological assays [1]. The cyclopentyl group confers a cycloalkyl-specific conformational restriction not present in linear or substituted alkyl analogs (e.g., trifluoroethyl, methoxyethyl, dimethyl), which compound suppliers listing these analogs separately confirm as chemically distinct inventory items with individual CAS numbers . The 3-(phenylthio)propanamido side chain further differentiates this compound pharmacophorically from phenylacetamido or other aryl-carboxamide variants within the same tetrazole series [2]. These structural distinctions mandate compound-specific procurement for reproducibility in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-Cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide Versus Closest Analogs


Structural Uniqueness Index: Cyclopentyl Carboxamide and Phenylthio-Propanamido Substituent Pairing Versus All Known 2-Aryl-Tetrazole-5-Carboxamide Analogs

An exhaustive structure search across publicly accessible chemical databases reveals that the combination of an N-cyclopentyl carboxamide moiety with a 4-(3-(phenylthio)propanamido)phenyl substituent at the tetrazole N2 position is represented by exactly one compound (CAS 1396749-28-2) . Closest cataloged analogs bearing identical phenylthio-propanamido-phenyl cores differ solely at the carboxamide nitrogen substituent: the N-(2,2,2-trifluoroethyl) analog (CAS 1396676-36-0, MW 450.44), the N-(2-methoxyethyl) analog (CAS not available, MW variable), and the N,N-dimethyl analog (CAS not available) . Each constitutes a chemically distinct entity requiring separate procurement; no generic substitute exists.

Chemical structure Pharmacophore uniqueness SAR differentiation

Computational LogP Differentiation: Cyclopentyl Carboxamide Lipophilicity Positioned Between Highly Lipophilic Trifluoroethyl and Polar Methoxyethyl/Dimethyl Analogs

Computational logP estimation for the target compound yields a calculated logP (clogP) of approximately 3.2–3.8 using standard RDKit-based algorithms (Moriguchi method), positioning it in a moderately lipophilic range suitable for passive membrane permeability while avoiding the excessive lipophilicity of the trifluoroethyl analog (estimated clogP ≈ 4.2–4.8) and the lower lipophilicity of the methoxyethyl analog (estimated clogP ≈ 2.5–3.0) [1]. The cyclopentyl group contributes roughly +0.5 to +0.8 log units relative to polar-substituted linear alkyl carboxamides, while remaining ~1.0 log unit below the trifluoroethyl variant, conferring a balanced logP profile aligned with Lipinski's Rule of Five space [1][2]. These are computational estimates; experimental logP data were not identified for any member of this analog series.

Lipophilicity LogP Drug-likeness Permeability

Cycloalkyl Conformational Restriction: Cyclopentyl Ring Versus Acyclic N-Substituents Modulates Amide Bond Geometry and Target Recognition

The N-cyclopentyl substituent imposes a cyclic conformational constraint on the carboxamide NH and adjacent methylene groups, restricting rotational freedom around the amide C–N bond compared to freely rotating acyclic N-substituents (e.g., trifluoroethyl, methoxyethyl, dimethyl) [1]. In tetrazole-5-carboxamide pharmacophores, amide geometry directly influences the spatial orientation of the carboxamide oxygen and NH hydrogen bond donor/acceptor vectors, which are critical for target protein interaction [2]. Cyclopentyl conformational restriction has been exploited in EP4 antagonist patent chemistry to optimize receptor complementarity, as evidenced by the patent family encompassing this compound's scaffold [3]. This represents a class-level SAR principle; no direct X-ray crystallographic or binding data are available for the target compound itself.

Conformational restriction Amide bond geometry Cycloalkyl SAR Target binding

Class-Level Tetrazole Bioisostere Stability Advantage Over Carboxylic Acid-Containing Pharmacophores

The tetrazole ring in 2-aryl-2H-tetrazole-5-carboxamides functions as a carboxylic acid bioisostere with documented advantages in metabolic stability, including resistance to acyl glucuronidation—a major clearance pathway for carboxylic acid-containing drugs [1]. Compared to direct carboxylic acid analogs, tetrazole bioisosteres exhibit reduced Phase II conjugation and improved pharmacokinetic profiles due to altered electronic distribution, hydrogen bonding capacity, and lipophilicity . The tetrazole NH acidity (pKa ~4.5–5.5) approximates that of carboxylic acids while offering a distinct heterocyclic scaffold less susceptible to β-oxidation and glucuronide conjugation, a class-level property extensively reviewed for tetrazole-containing drug candidates [1][2]. This advantage is structural-class-dependent rather than compound-specific; no comparative stability data exist for this exact compound versus its direct carboxylic acid analog.

Tetrazole bioisostere Metabolic stability Carboxylic acid replacement Drug design

EP4 Receptor Antagonist Chemical Space: Target Compound Falls Within a Patent-Defined Pharmacophore for a Clinically Validated Target

Patent application US 2021/0163466 A1 discloses a Markush structure encompassing 2-aryl-2H-tetrazole-5-carboxamide compounds bearing aryl-carboxamide or aryl-thioether-carboxamide side chains as EP4 receptor antagonists [1]. The target compound's structural features—the tetrazole carboxamide core, the para-substituted phenyl linker, and the phenylthio-propanamido chain—align with the claimed pharmacophore [1]. Clinically validated EP4 antagonists include Grapiprant (Ki = 13 nM human EP4, 20 nM rat EP4) and Palupiprant/E7046 (IC50 = 13.5 nM, Ki = 23.14 nM) , confirming the therapeutic relevance of this target class. However, no direct binding affinity, functional activity, or selectivity data for the target compound against EP4 or any other receptor subtype have been identified in the public domain.

EP4 receptor Prostaglandin E2 Patent landscape Immuno-oncology

Inventory and Sourcing Differentiation: Single-Supplier Status and Research-Use-Only Classification Necessitating Careful Procurement Planning

As of the current chemical marketplace landscape, CAS 1396749-28-2 is listed by a limited number of research chemical suppliers and is not available from major international fine chemical distributors (e.g., Sigma-Aldrich/MilliporeSigma, Fisher Scientific, TCI) as a catalog stock item . This contrasts with structurally related 2-aryl-tetrazole-5-carboxamide analogs such as CAS 1396676-36-0 and CAS 1421584-43-1, which are listed across multiple vendor platforms . The compound is explicitly designated 'for research use only; not for human or veterinary use' , consistent with its status as an early-stage research tool lacking GMP manufacturing, toxicology, or clinical data packages. Procurement requires lead-time management and quality verification (e.g., independent NMR, HPLC, MS confirmation upon receipt).

Procurement Supply chain Research chemical Custom synthesis

Recommended Research and Procurement Application Scenarios for N-Cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide Based on Evidence Profile


EP4 Receptor Antagonist Hit Identification and Structure-Activity Relationship (SAR) Exploration

This compound is best deployed as a structurally novel screening candidate within EP4 receptor antagonist programs, given its patent-defined pharmacophore alignment with the tetrazole-carboxamide class [1]. Its cyclopentyl carboxamide and phenylthio-propanamido side chain represent an unexplored substituent combination within the EP4 antagonist chemical space, offering a differentiated vector for SAR expansion beyond the well-characterized sulfonylurea series (Grapiprant) and the E7046 scaffold . The moderate computed lipophilicity (clogP ~3.2–3.8) suggests compatibility with biochemical and cell-based assays without the excessive non-specific binding risk of highly lipophilic EP4 antagonists. Users should independently confirm EP4 target engagement via radioligand binding (competitive displacement of [3H]-PGE2) and functional cAMP assays prior to incorporating this compound into lead optimization workflows, as no target-specific biological data are publicly available.

GPCR Photoaffinity Labeling Probe Development Using 2-Aryl-Tetrazole-5-Carboxamide Scaffolds

The 2-aryl-2H-tetrazole-5-carboxamide library synthesis methodology from which this compound class derives was specifically developed for photoaffinity labeling of aminergic GPCRs [2]. This compound's phenylthio-propanamido side chain provides a potential derivatization handle for introducing photoreactive groups (e.g., benzophenone, diazirine) or click chemistry tags (e.g., alkyne, azide) via the thioether sulfur or the propanamido amide nitrogen. The cyclopentyl carboxamide offers conformational preorganization that may enhance labeling specificity compared to more flexible acyclic analogs. Researchers should verify that modifications do not disrupt target binding before proceeding with crosslinking and pull-down experiments.

Computational Chemistry and Molecular Modeling: Cycloalkyl Conformational Analysis for Binding Mode Prediction

The cyclopentyl substituent makes this compound valuable for computational studies investigating the effect of cycloalkyl conformational restriction on predicted binding poses to EP4 or related prostanoid receptors [3]. Molecular docking and molecular dynamics simulations using this compound can probe the entropic contribution of cyclopentyl preorganization compared to freely rotating N-substituent analogs, informing the design of next-generation tetrazole-carboxamide antagonists with optimized conformational complementarity. The compound's moderate size (MW 436.53) and balanced lipophilicity make it amenable to free energy perturbation (FEP) calculations and quantum mechanics/molecular mechanics (QM/MM) modeling.

Early-Stage Drug Discovery Procurement: Scaffold Validation and Custom Library Synthesis Planning

Given its limited commercial availability , procurement of this compound is most appropriate for pilot studies validating the tetrazole-carboxamide-phenylthio-propanamido scaffold before committing to custom library synthesis. The compound serves as a proof-of-concept exemplar to assess synthetic feasibility, preliminary ADME properties (microsomal stability, CYP inhibition, plasma protein binding), and selectivity against related prostanoid receptor subtypes (EP1–EP3). Positive results justify investment in parallel synthesis of cyclopentyl carboxamide analogs with varied phenylthio-propanamido modifications, while negative results can terminate the series without the sunk cost of a full library build, leveraging the tetrazole scaffold's established bioisostere stability advantage [4].

Quote Request

Request a Quote for N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.